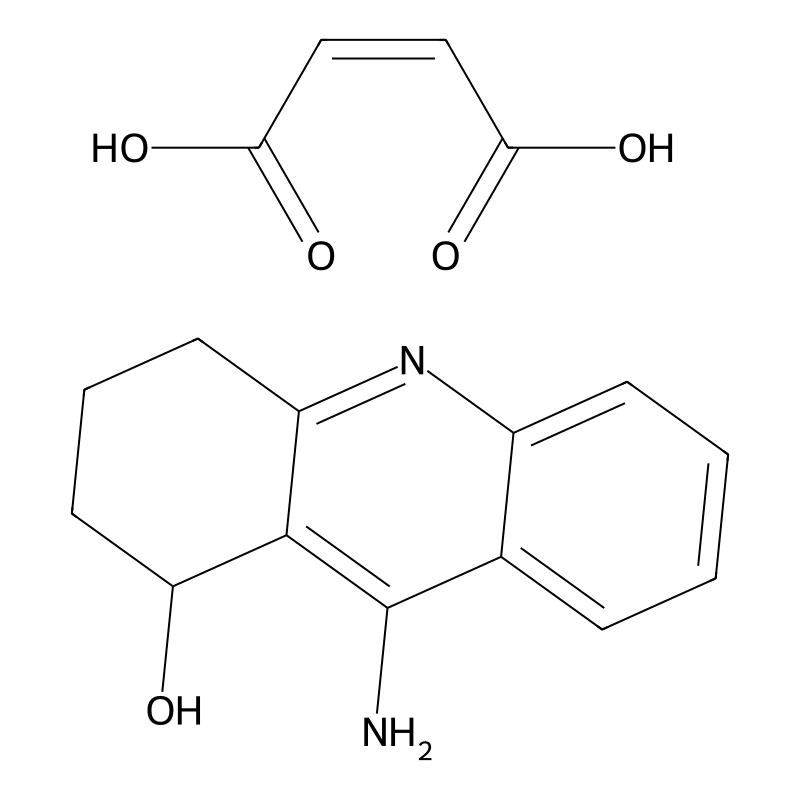

Velnacrine Maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Velnacrine Maleate mechanism of action

Core Mechanism of Action

Velnacrine maleate acts primarily as a reversible inhibitor of acetylcholinesterase (AChE). The table below summarizes its key pharmacological characteristics:

| Property | Description |

|---|---|

| Primary Target | Acetylcholinesterase (AChE) [1] [2] [3] |

| Primary Action | Reversible inhibition of AChE [2] [4] |

| Reported IC₅₀ | 3.27 μM for AChE [2] [5] |

| Therapeutic Rationale | Counteracts the cholinergic deficit in Alzheimer's disease by increasing acetylcholine levels in the brain [1] |

| Chemical Class | Acridine; a 1-hydroxy derivative of tacrine [2] [5] |

Evidence from Preclinical and Clinical Studies

Research demonstrates that velnacrine's cholinesterase inhibition translates to measurable cognitive effects.

- Cognitive Improvement in Primate Models: A study on aged, memory-impaired macaques showed that a single oral dose of velnacrine significantly improved performance in a Delayed Matching-To-Sample (DMTS) task, a test of short-term memory. The improvement was most pronounced at long delay intervals and persisted for 24 hours, even after plasma concentrations of the drug fell below detectable levels. This suggested the improvement might involve a secondary process like long-term potentiation [6].

- Efficacy in Clinical Trials: A double-blind, placebo-controlled study in patients with clinically probable Alzheimer's disease found that velnacrine produced modest but significant benefits. Over 24 weeks, cognitive scores (measured by the Alzheimer's Disease Assessment Scale) deteriorated in the placebo group but remained stable in groups receiving 150 mg/day or 225 mg/day of velnacrine. The higher dose (225 mg/day) was found to be more effective than the lower dose [1].

Safety and Hepatotoxicity Profile

The clinical development of velnacrine was hampered by a significant safety concern: hepatotoxicity.

- Liver Function Abnormalities: The key dose-limiting adverse event was elevated liver enzymes. In the pivotal clinical trial, treatment was discontinued due to reversible abnormal liver function test results in 3% of the placebo group, 30% of the 150 mg velnacrine group, and 24% of the 225 mg velnacrine group [1].

- Proposed Mechanism of Toxicity: In vitro studies on rat hepatocytes revealed that velnacrine's cytotoxicity is markedly enhanced under conditions of glutathione (GSH) depletion and oxidative stress. Pretreatment with agents that deplete GSH or cause oxidative stress made liver cells susceptible to damage at much lower concentrations of velnacrine. This indicates that oxidative stress and compromised GSH levels may increase patient susceptibility to the hepatotoxic potential of velnacrine [7] [8].

Overall Development Status

Based on the available data, velnacrine is classified as a discontinued drug that did not progress to market approval. It reached the New Drug Application (NDA)/Biologics License Application (BLA) stage for Alzheimer's disease in the US and UK but was not approved [4] [3].

Mechanism and Toxicity Pathway

The following diagram synthesizes the core therapeutic mechanism and the proposed pathway for hepatotoxicity, based on the research data.

This integrated view of Velnacrine's profile highlights the critical balance between mechanism-driven efficacy and off-target toxicity in central nervous system drug development.

References

- 1. Effectiveness and safety of velnacrine for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine (HP 029 free base) | AChE Inhibitor [medchemexpress.com]

- 3. Velnacrine - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. Small-molecule drugs development for Alzheimer's disease [frontiersin.org]

- 5. Velnacrine [targetmol.com]

- 6. This compound improves delayed matching ... [link.springer.com]

- 7. Effect of glutathione depletion and oxidative stress on the ... [sciencedirect.com]

- 8. Effect of glutathione depletion and oxidative stress on ... [pubmed.ncbi.nlm.nih.gov]

Clinical Efficacy and Tolerability

The effectiveness and safety of Velnacrine were evaluated in a key 24-week, double-blind, placebo-controlled study involving patients with clinically probable Alzheimer's disease [1]. The table below summarizes the core outcomes and safety findings from this trial.

| Parameter | Placebo | Velnacrine 150 mg/d | Velnacrine 225 mg/d |

|---|---|---|---|

| Cognitive Performance | Significant deterioration | Deterioration halted | Deterioration halted; significantly more effective than 150 mg dose |

| Global Impression | - | Improvement | Improvement |

| Most Common Adverse Event | Diarrhea (overall in 28-36% of patients) | Diarrhea (overall in 28-36% of patients) | Diarrhea (overall in 28-36% of patients) |

| Treatment Discontinuation | 3% | 30% | 24% |

| Primary Reason for Discontinuation | - | Reversible abnormal liver function (≥5x upper limit normal) | Reversible abnormal liver function (≥5x upper limit normal) |

Preclinical and Mechanistic Insights

Beyond its primary action as a cholinesterase inhibitor, research has uncovered more about Velnacrine's mechanism of action and effects in animal models.

Pharmacokinetics and Efficacy in Primates: A study on aged, memory-impaired macaques showed that a single oral dose of Velnacrine significantly improved performance on a delayed matching-to-sample (DMTS) task, a test of short-term memory [2]. The improvement was most pronounced in trials with long delays. Interestingly, while peak plasma concentrations occurred 30-60 minutes after dosing, a significant performance improvement persisted 24 hours post-dosing, long after plasma levels became undetectable. This suggests the cognitive benefit may involve a secondary, long-lasting process like long-term potentiation [2].

Mechanism of Hepatotoxicity: An in vitro study using rat hepatocytes investigated Velnacrine's potential for liver toxicity. The study found that while Velnacrine alone did not cause prominent cytotoxicity, it became toxic at much lower concentrations when cells were pretreated with diamide (a glutathione-depleting agent) or under oxidative stress [3]. This indicates that glutathione depletion and oxidative stress significantly enhance the hepatotoxic potential of Velnacrine, which may explain the elevated liver enzymes observed in clinical trials [3].

Impact on Erythrocyte Signaling: Research on non-neuronal cholinergic systems in red blood cells revealed that Velnacrine influences nitric oxide (NO) mobilization and metabolic fluxes within the cell. This effect is tied to the phosphorylation state of the band 3 protein, a major membrane transporter, and is mediated by specific tyrosine kinases (like p59/61hck and p53/56lyn) [4]. The following diagram illustrates this signaling pathway.

Velnacrine's proposed signaling pathway in erythrocytes, influencing nitric oxide and metabolism [4].

Key Takeaways for Researchers

- Clinical Proof-of-Concept: Velnacrine maleate provided early clinical evidence that cholinesterase inhibition can produce modest but significant cognitive and global benefits in Alzheimer's patients, establishing a foundational principle for later drugs in this class [1].

- The Therapeutic Window is Key: The clinical development of Velnacrine highlights a central challenge in drug discovery: achieving efficacy without toxicity. The dose-dependent hepatotoxicity observed with Velnacrine and its parent compound, tacrine, underscores the critical need for predictive in vitro toxicity models and compounds with a wider safety margin [1] [3].

This compound serves as an important case study in the history of Alzheimer's drug development, demonstrating both the potential of cholinergic intervention and the critical challenge of managing mechanism-based toxicities.

References

- 1. Effectiveness and safety of velnacrine for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound improves delayed matching ... [link.springer.com]

- 3. Effect of glutathione depletion and oxidative stress on ... [pubmed.ncbi.nlm.nih.gov]

- 4. Non-neuronal cholinergic system and signal transduction ... [pubmed.ncbi.nlm.nih.gov]

Velnacrine Maleate cholinesterase inhibitor

Core Compound Profile

Velnacrine Maleate is a centrally active, reversible acetylcholinesterase (AChE) inhibitor known by several names, including 1-hydroxytacrine and its research code HP 029 [1]. Its chemical profile is summarized below:

| Property | Description |

|---|---|

| IUPAC Name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate [1] |

| Molecular Formula | C~13~H~14~N~2~O.C~4~H~4~O~4~ [2] |

| Molecular Weight | 330.3352 g/mol [2] |

| Mechanism of Action | Potent, reversible cholinesterase inhibitor (ChEI) [3] |

| Primary Target | Acetylcholinesterase (IC~50~ = 0.79 µM) [2] |

| Development Status | Discontinued (FDA advisory board voted against approval) [2] |

Mechanism of Action and Pharmacological Effects

Velnacrine exerts its effects by enhancing cholinergic function. The diagram below illustrates its core mechanism and consequent biological effects.

Velnacrine's mechanism and effects

Preclinical studies demonstrated that Velnacrine can improve learning and memory functions and reverse learning deficits caused by scopolamine or lesions of the nucleus basalis magnocellularis in rodents [3]. A study on aged, memory-impaired macaques showed that Velnacrine significantly improved performance in a delayed matching-to-sample (DMTS) task, a test of short-term memory, with the most notable improvement occurring during long-delay trials [4] [5].

Clinical Efficacy and Pharmacokinetics

In a 24-week, double-blind, placebo-controlled study involving patients with clinically probable Alzheimer's disease, Velnacrine showed modest but significant benefits [6].

- Efficacy: Scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) deteriorated in the placebo group but not in the Velnacrine-treated groups. The higher dose of 225 mg/day was more effective than 150 mg/day [6].

- Global Impression: Results on the Clinical Global Impression of Change (CGIC) scale and several caregiver-rated scales also favored Velnacrine over placebo [6].

Key human pharmacokinetic parameters from clinical studies are summarized below:

| Parameter | Value | Dose Regimen | Population |

|---|---|---|---|

| T~max~ | 1 hour | Oral administration [3] | |

| T~1/2~ | 2 - 3 hours | Single and multiple doses [3] [2] | |

| C~max~ | 284 ng/mL | 100 mg, three times/day [2] | Healthy & AD Adults |

| AUC | 1110.3 ng × h/mL | 100 mg, three times/day [2] | Healthy & AD Adults |

| Time to Steady-State | ~3 days | Repeated t.i.d. dosing [3] | |

| Food Effect | Delays T~max~, reduces C~max~ | No significant change in total absorption [3] | |

| Plasma Protein Binding | ~45-48% (Unbound fraction) [2] |

Safety Profile and Discontinuation

The primary reason for halting the development of Velnacrine was its unfavorable safety profile.

- Liver Toxicity: The most significant adverse effect was dose-related hepatotoxicity, characterized by reversible elevations in liver transaminases (≥5 times the upper limit of normal). This occurred in 24% of patients taking 225 mg/day and 30% taking 150 mg/day, compared to only 3% in the placebo group [6]. The NCATS database explicitly notes that trials were halted due to abnormal liver tests [1] [2].

- Other Adverse Events: Common treatment-emergent adverse events included diarrhea, vomiting, and dizziness [2]. A study investigating the cytotoxicity of Velnacrine suggested that glutathione depletion and oxidative stress may play a role in its toxic mechanism [7].

- Regulatory Outcome: The FDA's Peripheral and Central Nervous System Drugs Advisory Committee unanimously voted against recommending the approval of Velnacrine [2].

Research Applications and Protocols

Although no longer a drug candidate, Velnacrine has been used as a research tool to study cholinergic systems. The following in vitro protocol details its application in investigating the non-neuronal cholinergic system in human red blood cells [8].

Protocol: Assessing NO Mobilization in Erythrocytes Using Velnacrine

- Objective: To evaluate the influence of acetylcholinesterase inhibition by Velnacrine on nitric oxide (NO) mobilization in red blood cells (RBCs) under modulated redox thiol status.

- Materials:

- Methodology:

- Preparation: Isolate RBCs by centrifugation, discard plasma and buffy coat, and wash cells with isotonic buffer [8].

- Pre-incubation: Incubate RBC suspensions with different concentrations of DTT (e.g., 0.1-1.0 mM) for a set period (e.g., 60 minutes) to modulate the redox thiol status [8].

- Inhibition: Add this compound (e.g., 50 µM) to the suspensions and incubate further [8].

- Stimulation: Introduce acetylcholine (e.g., 10 µM) to the system to stimulate the RBCs [8].

- Measurement: Quantify NO-derived molecules (nitrite/nitrate, NOx) in the extracellular medium and within the erythrocytes using a suitable method like the Griess reaction or an amperometric NO sensor [8].

- Application: This protocol helps elucidate how AChE activity and redox balance interact to regulate NO bioactivity in erythrocytes, a component of the non-neuronal cholinergic system [8].

References

- 1. velnacrine MeSH Supplementary Concept Data 2025 [meshb.nlm.nih.gov]

- 2. NCATS Inxight Drugs — this compound, (+)- [drugs.ncats.io]

- 3. Clinical Update of Velnacrine Research | SpringerLink [link.springer.com]

- 4. This compound improves delayed matching ... [link.springer.com]

- 5. This compound improves delayed matching performance by aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness and safety of velnacrine for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of glutathione depletion and oxidative stress on the ... [sciencedirect.com]

- 8. Redox thiol status plays a central role in the mobilization ... [sciencedirect.com]

Comprehensive Technical Guide to Velnacrine Maleate Pharmacokinetics

Introduction and Executive Summary

Velnacrine Maleate (9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate) is a cholinesterase inhibitor that was investigated for the treatment of mild-to-moderate Alzheimer's disease (AD). As a derivative of tacrine, it represents an important early therapeutic approach aimed at addressing the cholinergic deficiency associated with AD pathology. Despite demonstrating pharmacological activity in preclinical and clinical models, velnacrine, along with several other cholinesterase inhibitors including physostigmine, eptastigmine, and metrifonate, ultimately failed to gain regulatory approval for clinical use [1]. The development of velnacrine provides valuable insights into the pharmacokinetic and metabolic challenges associated with tetrahydroaminoacridine-based therapeutics, serving as an important case study in CNS drug development. This whitepaper provides a comprehensive technical analysis of this compound pharmacokinetics based on available preclinical and clinical data, with emphasis on cross-species comparisons, metabolic fate, and elimination characteristics relevant to drug development professionals.

Chemical and Pharmaceutical Profile

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Nomenclature | 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate [2] |

| Synonym(s) | HP-029, Mentane [2] [3] |

| Molecular Formula | C₁₇H₁₈N₂O₅ (salt) [3] |

| Molecular Weight | 330.34 g/mol (salt) [3] |

| CAS Registry Number | 112964-99-5 (maleate salt) [3] |

| Canonical SMILES | C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=O)/C=C/C(=O)O [3] |

| InChI Key | NEEKVKZFYBQFGT-BTJKTKAUSA-N [3] |

Comprehensive Pharmacokinetic Profile

Absorption and Systemic Exposure

Following oral administration of radiolabeled [¹⁴C]this compound in rats, dogs, and humans, drug-related material was well absorbed in all three species, with the majority of the administered dose recovered in urine. Fecal elimination accounted for the remainder of the radioactivity, indicating that absorption was substantial though potentially incomplete [4]. The pharmacokinetic parameters for the elimination of radioactivity from plasma were similar after oral dosing compared with intravenous administration in both rats and dogs, suggesting consistent absorption characteristics across these species [4].

In human subjects, a notable discrepancy was observed between the plasma and urinary levels of unchanged this compound and total radioactivity. Specifically, levels of the parent compound were substantially lower than those of total radioactivity, and the elimination half-life of velnacrine was shorter than that of the total radiolabeled material [4]. This indicates the presence of one or more metabolites with longer half-lives than the parent drug, which has implications for both pharmacological activity and potential toxicity concerns during repeated administration.

Distribution and Plasma Protein Binding

While the search results do not provide explicit data on plasma protein binding or tissue distribution coefficients for velnacrine, the comparison between plasma levels of parent drug versus total radioactivity suggests that velnacrine and/or its metabolites distribute systemically. The presence of metabolites with longer half-lives than the parent compound further implies that these metabolites may have different distribution characteristics, potentially including tissue sequestration or different plasma protein binding affinities [4].

Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolic transformation across all species studied, with only a relatively small fraction of the administered dose excreted unchanged in urine [4]:

Table 2: Human and Preclinical Metabolic Profile of Velnacrine

| Species | Percentage Excreted as Unchanged Drug | Major Metabolic Pathways |

|---|---|---|

| Human | ~10% | Hydroxylation, dihydrodiol formation |

| Dog | ~19% | Hydroxylation, dihydrodiol formation |

| Rat | ~33% | Hydroxylation, dihydrodiol formation |

Metabolite identification studies conducted in dog urine using GC/MS and proton NMR revealed that one of the principal metabolic routes involves hydroxylation of the tetrahydroaminoacridine ring [4]. Several hydroxylated and dihydroxylated metabolites were detected, along with two dihydrodiol metabolites. Importantly, Phase II conjugation metabolism did not appear to be a significant route of biotransformation for velnacrine, suggesting that the compound primarily undergoes oxidative metabolism without extensive glucuronidation or sulfation [4].

The metabolic pathway of velnacrine can be visualized as follows:

> Velnacrine metabolism involves hydroxylation and dihydrodiol formation.

Elimination and Excretion Patterns

The major route of elimination for velnacrine-related material is renal excretion, with the majority of administered radioactivity recovered in urine across all species studied [4]. The elimination was rapid, with the majority of radioactivity excreted within 24 hours of administration [4]. This rapid elimination pattern is consistent with other tetrahydroaminoacridine derivatives and suggests that multiple daily dosing would likely be required to maintain therapeutic concentrations in clinical use.

The relationship between administration, distribution, metabolism, and excretion can be summarized in the following ADME workflow:

> Velnacrine ADME workflow showing rapid absorption and extensive metabolism.

Experimental Methodologies

Radiolabeled Compound Administration and Sample Collection

The fundamental study design for evaluating velnacrine disposition used [¹⁴C]this compound administered orally to rats, dogs, and humans [4]. Key methodological considerations included:

- Dosing and Sample Collection: Animals and human subjects received radiolabeled compound followed by serial collection of blood/plasma, urine, and feces at predetermined time intervals.

- Radioactivity Measurement: Total radioactivity in biological samples was quantified using liquid scintillation counting to determine absorption and elimination profiles.

- Parent Drug Quantification: Specific analytical methods were employed to distinguish unchanged velnacrine from its metabolites in plasma and urine.

Metabolite Identification Techniques

The isolation and identification of velnacrine metabolites in dog urine employed complementary analytical techniques [4]:

- Thin-Layer Chromatography (TLC): Preliminary screening of urine, plasma, and feces samples to assess metabolic profiles across species.

- Gas Chromatography-Mass Spectrometry (GC/MS): Structural elucidation of isolated metabolites through fragmentation pattern analysis.

- Proton Nuclear Magnetic Resonance (¹H NMR): Complementary structural confirmation through proton environment analysis.

Analytical Method for Bioanalysis

A specific spectrofluorimetric method was developed for the determination of velnacrine in human serum and urine [2]. This method would be suitable for therapeutic drug monitoring in clinical practice and for detailed pharmacokinetic studies assessing the relationship between drug exposure and pharmacological effects.

Comparative Pharmacokinetics and Species Differences

Table 3: Cross-Species Comparison of Velnacrine Disposition

| Parameter | Rat | Dog | Human |

|---|---|---|---|

| Absorption | Well absorbed | Well absorbed | Well absorbed |

| Primary Elimination Route | Renal | Renal | Renal |

| Elimination Rate | Majority within 24 hours | Majority within 24 hours | Majority within 24 hours |

| Unchanged Drug in Urine | ~33% | ~19% | ~10% |

| Extent of Metabolism | Moderate | Extensive | Most extensive |

| Metabolite Profile | Similar across species | Similar across species | Similar across species |

The data demonstrate a clear species-dependent difference in metabolic capacity, with humans exhibiting the most extensive metabolism (lowest percentage of unchanged drug) and rats the least extensive [4]. Despite these quantitative differences, the qualitative metabolic profile appears conserved across species, with similar metabolites detected in all three species [4]. This conservation strengthens the translational relevance of preclinical safety and efficacy assessments.

Clinical Implications and Development Challenges

The pharmacokinetic profile of velnacrine directly influenced its clinical utility and development trajectory:

- Extensive Metabolism: The low systemic exposure to parent drug (~10% in humans) may have limited therapeutic efficacy despite the formation of active metabolites [4].

- Cholinesterase Inhibitor Class Challenges: Velnacrine was among several cholinesterase inhibitors (including physostigmine, eptastigmine, and metrifonate) that failed to gain regulatory approval despite demonstrated pharmacological activity [1].

- Therapeutic Window Considerations: As with tacrine, the first approved AD drug, velnacrine likely faced challenges related to a narrow therapeutic window, a common issue with cholinesterase inhibitors [5] [1].

The structural and pharmacological relationship between velnacrine and other acetylcholinesterase inhibitors can be visualized as follows:

> Velnacrine's structural relationship to tacrine and other cholinesterase inhibitors.

Conclusion and Research Applications

Although this compound never reached the market, its comprehensive pharmacokinetic characterization provides valuable insights for CNS drug development. The extensive metabolism, species-dependent differences in metabolic clearance, and complex metabolite profile underscore the importance of thorough ADME characterization early in drug development. The methodologies applied to study velnacrine - particularly the use of radiolabeled compounds combined with complementary analytical techniques - remain relevant for contemporary drug development programs targeting neurodegenerative diseases.

References

- 1. Small-molecule drugs development for Alzheimer's disease [frontiersin.org]

- 2. Velnacrine [bioweb.supagro.inrae.fr]

- 3. CAS # 112964-99-5, Velnacrine : more information. maleate [chemblink.com]

- 4. Disposition of [14C]this compound in rats, dogs, and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Talsaclidine - an overview | ScienceDirect Topics [sciencedirect.com]

Velnacrine Maleate pharmacology profile

Velnacrine Maleate: Technical Profile

The table below summarizes the core pharmacological and chemical data for this compound.

| Profile Aspect | Technical Details |

|---|---|

| IUPAC Name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol (2Z)-but-2-enedioate (1:1) [1] |

| Molecular Formula | C₁₇H₁₈N₂O₅ [1] [2] |

| Molecular Weight | 330.34 g/mol [2] |

| CAS Number | 118909-22-1 (maleate salt); 124027-47-0 (free base) [3] [1] [2] |

| Synonyms | Hydroxytacrine Maleate; HP 029 Maleate; 1-Hydroxytacrine [3] [2] |

| Mechanism of Action | Reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [3] |

| Primary Effect | Increases synaptic acetylcholine levels by inhibiting its hydrolysis [3] |

| Therapeutic Indication | Investigated for Symptomatic treatment of Alzheimer's disease (SDAT) [2] |

| Solubility (DMSO) | 20 mg/mL (60.54 mM) [2] |

Experimental & Clinical Data

The table below outlines key findings from experimental and clinical studies on Velnacrine.

| Study Area | Methodology / Model | Key Findings & Outcomes |

|---|---|---|

| In Vitro Enzymology | Inhibition of AChE from human red blood cells and BChE from horse serum, measured by modified radiometric assay [3]. | Confirmed potent inhibition of both acetylcholinesterase and butyrylcholinesterase enzymes [3]. |

| In Vivo Memory Models | Rodent models of memory enhancement [2]. | Demonstrated activity in enhancing memory, forming the basis for its investigation in Alzheimer's dementia [2]. |

| Human Pharmacology | Multiple-dose pharmacokinetic study in healthy elderly subjects [3] [4]. | Established an acceptable safety and tolerability profile in the target demographic [4]. |

| Clinical Efficacy (Phase III) | Double-blind, placebo-controlled study in Alzheimer's disease patients [3] [4]. | Showed statistically significant benefits over placebo on cognitive scales [4]. |

| Erythrocyte Signaling | Western blot analysis of band 3 protein phosphorylation in human erythrocytes; measurement of NO and metabolites [5]. | Modulated nitric oxide (NO) mobilization and metabolic fluxes in red blood cells, a effect dependent on non-neuronal acetylcholine and band 3 phosphorylation state [5]. |

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core cholinergic mechanism of action of Velnacrine and the workflow for a specialized erythrocyte signaling experiment.

Velnacrine inhibits AChE to increase acetylcholine, and a specialized protocol for studying its effects on erythrocyte signaling. [3] [5]

Development Status and Conclusion

Clinical Development and Status: Velnacrine was investigated as a potential symptomatic treatment for Alzheimer's disease. While Phase III clinical trials demonstrated statistically significant benefits over a placebo [4], the overall data were not considered sufficient to prove efficacy. Furthermore, concerns regarding toxicity, including hepatotoxicity observed with its prodrug tacrine, were noted [3]. Ultimately, the U.S. Food and Drug Administration (FDA) voted against recommending the approval of velnacrine [3]. A 2004 Cochrane review concluded that the available evidence did not demonstrate efficacy and indicated significant side effects [3]. No newer clinical data or development programs were identified in the search results.

References

Pharmacological Profile & Mechanism of Action

Velnacrine maleate is a 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate that acts as a potent, orally active, reversible cholinesterase inhibitor [1] [2]. Its primary mechanism is the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the brain to enhance cholinergic neurotransmission [3] [2].

- Preclinical Evidence: In animal models, Velnacrine reversed scopolamine-induced or lesion-induced memory impairments and improved learning and memory functions [3] [2]. One study in aged, memory-impaired macaques showed that Velnacrine significantly improved performance in a delayed matching-to-sample task, with benefits persisting for 24 hours after administration [4].

- Comparative Pharmacology: In isolated nerve-muscle preparations, Velnacrine and tacrine behaved predominantly as anticholinesterase agents, augmenting responses to nerve stimulation and acetylcholine, and prolonging the decay phase of endplate potentials [5].

The diagram below illustrates the proposed mechanism of Velnacrine and its cognitive effects.

Cholinergic Synapse and Proposed Action of this compound

Clinical Development and Trial Data

The clinical development program for Velnacrine followed a traditional progression. Key trial data is summarized in the table below.

| Trial Aspect | Key Findings |

|---|---|

| Efficacy | Modest clinical improvement in approximately 30% of enrolled patients with probable Alzheimer's disease [1]. |

| Key Outcomes | Beneficial effects noted on key and secondary measures; effects more robust on initial drug exposure, discerned on both memory and arousal [1]. |

| Dosage | Dosages ≤ 225 mg/day associated with infrequent and clinically inconsequential cholinergic adverse events [1]. |

| Safety & Toxicity | Hepatocellular injury appeared to be a reversible, predominantly dose-related event [1] [3]. |

Development Halt and Key Challenges

The development of Velnacrine was discontinued, primarily during Phase II/III trials. The major challenges were:

- Hepatotoxicity: A high incidence of dose-related, reversible hepatocellular injury was the most significant limiting factor [1] [3]. This was a class-level issue also observed with tacrine [3] [6].

- Intersubject Variability: Patients exhibited marked variability in tolerance within the suspected therapeutic dose range, making dosing complex [1].

- Design Limitations: Post-hoc analyses suggested that "enriched population" designs might have limited utility due to carry-over effects of the drug [1].

Experimental Protocols Overview

While full protocols are detailed in primary literature, here are the core methodologies from key experiments.

Primate Delayed Matching-to-Sample (DMTS) Assay [4]

- Objective: To evaluate the effects of Velnacrine on short-term memory in aged, memory-impaired macaques.

- Procedure:

- Training: Monkeys were trained on a DMTS paradigm where they must match a sample stimulus after a delay.

- Dosing: Single, oral doses of Velnacrine (1, 2, 4, and 6 mg/kg) or placebo were administered.

- Testing: DMTS performance was assessed at two time points: 30 minutes and 24 hours post-dosing.

- Endpoint: The primary endpoint was the percentage of correct matches, particularly during long-delay trials.

In Vitro Neuromuscular Transmission Studies [5]

- Objective: To compare the effects of Velnacrine, tacrine, and other compounds on neuromuscular transmission.

- Preparation: Used isolated mouse diaphragm and triangularis sterni nerve-muscle preparations.

- Measurements:

- Recorded endplate potentials (EPPs) and miniature endplate potentials (MEPPs).

- Measured the decay time course of EPPs and MEPPs.

- Assessed the quantal content (number of acetylcholine packets released per nerve impulse).

- Analysis: The compounds' effects on twitch response, cholinesterase inhibition, and potassium channel blocking were analyzed.

Conclusion for Researchers

Velnacrine represents an important milestone in Alzheimer's drug development as a cholinesterase inhibitor that demonstrated proof-of-concept for symptomatic improvement. However, its development was ultimately halted due to an unacceptable safety profile, specifically hepatotoxicity. Research on Velnacrine highlights the critical challenge of balancing efficacy with safety in central nervous system drug discovery and underscores the need for molecules with better therapeutic indices.

References

- 1. Evaluation of HP 029 (this compound) in Alzheimer's ... [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Update of Velnacrine Research [link.springer.com]

- 3. Experimental Therapeutics - ACNP [acnp.org]

- 4. This compound improves delayed matching ... [link.springer.com]

- 5. Effects of tacrine, velnacrine (HP029), suronacrine (HP128) ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical trials and late-stage drug development for Alzheimer's ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile of Velnacrine Maleate

The table below summarizes the fundamental chemical identification data for Velnacrine Maleate:

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| CAS Number | 118909-22-1 [1] |

| Molecular Formula | C17H18N2O5 [1] |

| Molecular Weight | 330.34 g/mol [1] |

| Chemical Structure | Maleate salt of 1,2,3,4-tetrahydro-9-aminoacridin-1-ol (Velnacrine) [2] |

| Synonyms | HP 029; Hydroxytacrine maleate; 1-Hydroxytacrine [1] |

Velnacrine is the active pharmaceutical ingredient, a tacrine derivative with a hydroxyl group at the 1-position of the tetrahydroacridine ring system [2]. It is formulated as a maleate salt to improve its physicochemical properties, such as stability or solubility [1].

Insights into Synthesis from Related Compounds

Although Velnacrine's exact synthesis is not published, it shares a core tacrine pharmacophore with well-documented chemistry.

The following diagram outlines the strategic approach for synthesizing novel tacrine derivatives, which can inform the development of a Velnacrine synthesis pathway.

Generalized workflow for tacrine derivative synthesis

A modern synthetic route for novel tacrine derivatives involves connecting a tacrine building block to another pharmacophore using a linker. A key step is often a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and functionalization through N-acylation to yield the final molecule [3].

For Velnacrine specifically, the core reaction likely involves the introduction of a hydroxyl group at the 1-position of the 1,2,3,4-tetrahydroacridine ring system. The final maleate salt is formed by reacting this base compound with maleic acid.

Experimental & Pharmacological Profile

This compound was developed as an orally active acetylcholinesterase (AChE) inhibitor for Alzheimer's disease research [1]. The table below summarizes key experimental findings from a preclinical study on aged, memory-impaired primates [4].

| Experimental Aspect | Findings & Protocol |

|---|---|

| Model & Paradigm | Aged macaques (25-40 years); Delayed Matching-To-Sample (DMTS) task to assess short-term memory. |

| Dosing & Admin. | Oral administration (PO); doses tested: 1, 2, 4, 6 mg/kg (free base corrected). |

| Key Results | - Efficacy: 4 of 6 subjects showed significant improvement in DMTS performance, particularly in long-delay trials (58.0–66.7% vs. placebo).

- Duration: Cognitive improvement was observed 30-60 min post-dosing and persisted for 24 hours. | | Pharmacokinetics | - Tmax: 30-60 min (peak plasma conc.: 27-166 ng/ml).

- Detection: Plasma levels fell to 5.1-11.8 ng/ml after 6 hrs and were below quantitation (5 ng/ml) after 24 hrs. | | Proposed Mechanism | The 24-hour cognitive effect, despite undetectable plasma levels, suggests a secondary, long-lasting pharmacological action such as the induction of long-term potentiation (LTP) [4]. |

A Guide for Further Research

Given the lack of a direct synthesis protocol, here are practical steps to proceed:

- Consult Specialized Databases: A detailed synthesis may be documented in patent literature. Use specialized scientific databases like SciFinder or Reaxys, which have superior patent indexing, searching for the CAS number (118909-22-1) or the code "HP 029".

- Leverage the Tacrine Scaffold: The synthesis of Velnacrine's parent compound, 9-amino-1,2,3,4-tetrahydroacridin-1-ol, can serve as a starting point for developing a full synthetic route to the maleate salt.

- Focus on Salt Formation: A critical final step will be the formation of the maleate salt. This is a standard pharmaceutical process that involves combining the free base of Velnacrine with one equivalent of maleic acid in a suitable solvent.

References

Mechanism of Action and In Vivo Effects

Velnacrine Maleate is a hydroxylated derivative of tacrine and acts as a centrally active, reversible acetylcholinesterase (AChE) inhibitor [1]. Its primary proposed mechanism for Alzheimer's disease is increasing acetylcholine levels in the brain by preventing its hydrolysis, thereby enhancing cholinergic neurotransmission [1].

The following diagram illustrates the cholinergic pathway targeted by Velnacrine:

Velnacrine inhibits acetylcholinesterase (AChE) to increase synaptic acetylcholine (ACh) levels.

Key quantitative findings from in vivo studies are summarized below:

| Model System | Dosage | Key Quantitative Findings | Citation |

|---|

| Aged Memory-Impaired Macaques | 1, 2, 4, and 6 mg/kg (oral) | ✓ DMTS Performance: Significant improvement in long-delay trials (placebo: 58.0% vs. velnacrine: 66.7%) [2]. ✓ Persistence: Improved performance remained significant 24 hours post-dose, despite plasma levels below quantification [2]. | [2] | | Humans (Alzheimer's Patients) | 150 mg/day & 225 mg/day (oral) | ✓ Cognition: Significantly attenuated deterioration on ADAS-Cog scores vs. placebo [3]. ✓ Global Impression: Significant improvement on Clinical Global Impression of Change (CGIC) vs. placebo [3]. ✓ Dose-Response: 225 mg/day dose was more effective than 150 mg/day [3]. | [3] |

Experimental Protocols

The core methodology from the key primate study [2] and human clinical trials [3] provides a template for evaluating cholinesterase inhibitors.

1. Primate Delayed Matching-to-Sample (DMTS) Protocol [2]

- Subjects: Six aged (25-40 years) memory-impaired macaques.

- Behavioral Task: Trained on a DMTS paradigm. Shown a sample object, then after a variable delay, must choose the matching object from multiple alternatives. "Long-delay" trials specifically test short-term memory.

- Drug Administration: Single oral doses of this compound (1, 2, 4, 6 mg/kg, free base corrected) and a placebo are administered in a crossover design.

- Performance Measurement: Session performance is calculated as the percentage of correct matches. Testing occurs at two time points: 30 minutes and 24 hours post-administration.

- Kinetic Analysis: Plasma concentrations of velnacrine are determined in three monkeys at 0.5, 1, 6, and 24 hours after 4 or 6 mg/kg doses.

2. Human Clinical Trial Protocol [3]

- Study Design: 24-week, randomized, double-blind, placebo-controlled trial.

- Participants: 449 patients with clinically probable Alzheimer's disease (NINCDS-ADRDA criteria).

- Intervention: After a washout, patients were randomized to placebo (n=152), velnacrine 150 mg/day (n=149), or velnacrine 225 mg/day (n=148).

- Primary Outcomes: Cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impression of Change (CGIC) scale.

- Secondary Outcomes: Caregiver-rated scales to assess impact on daily life and caregiver burden.

Efficacy and Safety Profile

While velnacrine demonstrated modest but significant cognitive benefits in clinical trials [3], its development was ultimately halted due to significant safety concerns [4] [1].

The most common adverse events were cholinergic (e.g., diarrhea, nausea) but the primary concern was hepatotoxicity [3] [1]. In a key clinical trial, elevated plasma hepatic enzyme levels (5+ times upper limits of normal) led to treatment discontinuation in 24-30% of velnacrine-treated patients, compared to 3% in the placebo group [3]. This side effect was likely related to its acridine chemical structure, shared with tacrine [4] [1].

Conclusion for Researchers

This compound served as a proof-of-concept that AChE inhibition could produce modest symptomatic benefits in Alzheimer's patients [4] [3]. However, its hepatotoxicity profile rendered it unsuitable for clinical use [3] [1]. Research into this compound underscores a recurring challenge in neuropharmacology: achieving a sustainable therapeutic window. Its story highlights the critical importance of thorough safety profiling alongside efficacy studies in the development of central nervous system therapeutics.

References

- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound improves delayed matching ... [link.springer.com]

- 3. Effectiveness and safety of velnacrine for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical trials and late-stage drug development for Alzheimer's ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Velnacrine Maleate: Biochemical Effects, Mechanisms, and Experimental Approaches

Drug Overview and Historical Development

Velnacrine Maleate is a acetylcholinesterase inhibitor (AChEI) that was initially developed as a potential treatment for Alzheimer's disease. Chemically identified as 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, Velnacrine represents a hydroxylated derivative of tacrine, with which it shares structural similarities but exhibits a distinct pharmacological profile [1]. The drug emerged from efforts to develop compounds that could enhance cholinergic neurotransmission by inhibiting the breakdown of acetylcholine in the synaptic cleft, thereby potentially ameliorating cognitive deficits associated with Alzheimer's disease [2] [1]. The development of Velnacrine was motivated by the cholinergic hypothesis of Alzheimer's disease, which posits that the decline in cognitive and mental functions associated with the condition relates to the loss of cortical cholinergic neurotransmission [2].

Velnacrine was specifically designed to maintain the acetylcholinesterase inhibitory activity of tacrine while exhibiting an improved tolerability profile [2]. Early pharmacological studies demonstrated that Velnacrine could improve learning and memory functions in rodent models and reverse learning deficits induced by scopolamine or lesions of the nucleus basalis magnocellularis (the rat equivalent of the human nucleus basalis of Meynert complex) [1]. In human pharmacokinetic studies, the drug demonstrated rapid absorption following oral administration, with plasma peak concentrations reached within approximately one hour and a half-life of about two to three hours [1]. Steady-state plasma levels were achieved after approximately three days of repeated dose treatment [1].

Molecular Mechanisms of Action

Primary Cholinergic Mechanism

This compound functions primarily as a reversible acetylcholinesterase inhibitor that acts on the catalytic site of the acetylcholinesterase enzyme. The enzyme features a catalytic triad formed by Ser-200, His-440, and Glu-327, and Velnacrine binds to a site proximate to this esteratic region [2]. The 4-aminoquinoline portion of the Velnacrine molecule appears responsible for drug binding to the enzyme, while modifications to the cyclohexyl ring (including bioisosteric substitutions) influence its binding characteristics and potency [2]. By inhibiting acetylcholinesterase, Velnacrine reduces the breakdown of acetylcholine in the synaptic cleft, thereby increasing the availability of this neurotransmitter for synaptic transmission and potentially ameliorating cholinergic deficits associated with Alzheimer's disease [1] [3].

The biochemical rationale for using Velnacrine in Alzheimer's disease stems from the well-established observation that patients with this condition have reduced acetylcholine levels in the central nervous system [3]. Single doses of Velnacrine (75-150mg) have been shown to attenuate cognitive impairment induced by central cholinergic blockade in healthy volunteers and improve memory function in patients with Alzheimer's disease [3] [4]. Neuroimaging studies using SPECT (Single Photon Emission Computed Tomography) have demonstrated that a 75mg dose of Velnacrine can produce a relative increase in superior frontal uptake of 99mTc-exametazime, suggesting increased regional perfusion and metabolism as a consequence of cholinergic stimulation [4].

Non-Neuronal Cholinergic Signaling and Band 3-Mediated Pathways

Beyond its central nervous system effects, Velnacrine influences non-neuronal cholinergic systems in peripheral tissues, including red blood cells. Research has revealed that Velnacrine affects signal transduction pathways mediated by band 3, a major membrane protein in erythrocytes [5]. Band 3 protein undergoes phosphorylation and dephosphorylation processes regulated by major tyrosine-kinases (PTK: p72syk, p53/56lyn, and p59/61hck) and phosphotyrosine-phosphatases (PTP) [5].

Velnacrine appears to modulate the phosphorylation states of band 3 protein, which in turn influences nitric oxide (NO) intracellular mobilization, metabolism, and release from erythrocytes, as well as glycolytic flux [5]. When acetylcholinesterase effectors like Velnacrine are introduced, they alter the degree of band 3 phosphorylation, affecting nitric oxide signaling and metabolic pathways in red blood cells. Specifically, in the presence of tyrosine-kinase inhibitors, Velnacrine treatment results in higher levels of nitric oxide and its metabolites (NOx), whereas with phosphotyrosine-phosphatase inhibition (using calpeptin, which triggers full band 3-phosphorylation), Velnacrine leads to opposite effects on NO mobilization [5].

The following diagram illustrates the key signaling pathways mediated by Velnacrine in red blood cells:

Velnacrine's signaling pathway in non-neuronal cells - This diagram illustrates how Velnacrine inhibits acetylcholinesterase (AChE), regulating band 3 protein phosphorylation through tyrosine kinases (PTK) and phosphotyrosine phosphatases (PTP), ultimately affecting nitric oxide (NO) signaling and metabolic pathways.

Velnacrine also significantly influences erythrocyte metabolism, with studies showing that it decreases oxy-hemoglobin, glyceraldehyde 3-phosphate dehydrogenase, and glucose-6-phosphodehydrogenase, while increasing P50 (oxygen half-saturation pressure of hemoglobin), lactate, and both cGMP and cAMP levels [5]. These findings suggest that Velnacrine-mediated changes in human erythrocyte nitric oxide mobilization and metabolic fluxes occur under the influence of non-neuronal acetylcholine/acetylcholinesterase systems, dependent on the degree of band 3 phosphorylation [5].

Quantitative Biochemical Data

Enzyme Inhibition and Potency

Table 1: Enzyme Inhibition Profiles of Velnacrine and Comparative Agents

| Compound | IC50 Value (μM) | Experimental System | Reference |

|---|---|---|---|

| Velnacrine | 3.27 μM | Human red blood cells (AChE hRBC) | [2] |

| Velnacrine thiaanalogue (5ag) | 3.27 μM | Human red blood cells (AChE hRBC) | [2] |

| Velnacrine thiaanalogue (4ag, keto derivative) | 6.55 μM | Human red blood cells (AChE hRBC) | [2] |

| Velnacrine thiaanalogue (7ag, oxime derivative) | 6.55 μM | Human red blood cells (AChE hRBC) | [2] |

| Physostigmine | Higher potency than Velnacrine | Rat phrenic-hemidiaphragm | [6] |

| Tacrine | Lower potency than Physostigmine | Rat phrenic-hemidiaphragm | [6] |

The data demonstrate that the bioisosteric substitution of one methylene unit in the cyclohexyl ring of Velnacrine with a sulfur atom (creating thiaanalogues) maintains acetylcholinesterase inhibitory activity, with certain derivatives showing equivalent potency to the parent compound [2]. The presence of specific substituents, particularly chlorine atoms in certain positions of the aromatic ring, can enhance this activity [2]. Molecular docking studies indicate that these compounds bind inside the tacrine binding site of acetylcholinesterase [2].

Metabolic and Hemodynamic Effects

Table 2: Effects of Velnacrine on Erythrocyte Metabolic Parameters

| Parameter | Effect of Velnacrine | Experimental Context | Reference |

|---|---|---|---|

| Oxy-hemoglobin | Decrease | Erythrocyte suspensions | [5] |

| Glyceraldehyde 3-phosphate dehydrogenase | Decrease | Erythrocyte suspensions | [5] |

| Glucose-6-phosphodehydrogenase | Decrease | Erythrocyte suspensions | [5] |

| P50 (Oxygen half-saturation pressure) | Increase | Erythrocyte suspensions | [5] |

| Lactate | Increase | Erythrocyte suspensions | [5] |

| cGMP/cAMP | Increase | Erythrocyte suspensions | [5] |

| Nitric oxide (NO) mobilization | Variable (context-dependent) | With PTK/PTP inhibitors | [5] |

In comparative studies with other cholinesterase inhibitors, Velnacrine demonstrated intermediate potency. In rat phrenic-hemidiaphragm preparations, cholinesterase inhibitors potentiated twitch responses induced by nerve stimulation, with physostigmine showing greater potency than tacrine and Velnacrine [6]. However, at higher concentrations, tacrine decreased twitch responses in a concentration-dependent manner, while Velnacrine and physostigmine had minimal effects on directly-induced twitch responses [6]. All three drugs demonstrated similar effects in reversing neomycin-induced blockade, while physostigmine showed greater potency in reversing tubocurarine-induced blockade [6].

Experimental Protocols and Methodologies

Acetylcholinesterase Inhibition Assay

The assessment of Velnacrine's acetylcholinesterase inhibitory activity typically employs a modified Ellman's method using human red blood cells (AChE hRBC) [2]. The detailed protocol involves the following steps:

- Sample Preparation: Blood samples from healthy donors are collected and processed to obtain erythrocyte suspensions. The erythrocytes are washed and diluted appropriately to ensure consistent enzyme concentration across experiments [2].

- Enzyme Inhibition Assay: The reaction mixture typically includes acetylthiocholine iodide as substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as chromogen, and various concentrations of Velnacrine in appropriate buffer solutions. The final volume is adjusted with distilled water [2].

- Kinetic Measurements: The enzymatic reaction is monitored spectrophotometrically by measuring the increase in absorbance at 412 nm over time, which corresponds to the production of thiocholine derivative reacting with DTNB.

- IC50 Determination: Serial dilutions of Velnacrine are tested to determine the concentration that inhibits 50% of enzyme activity (IC50) under specified experimental conditions. Data are typically analyzed using nonlinear regression methods [2].

Band 3 Phosphorylation Analysis

The investigation of Velnacrine's effects on band 3 protein phosphorylation involves several sophisticated techniques:

- Sample Treatment: Blood samples from healthy donors are incubated with Velnacrine or other acetylcholinesterase effectors (e.g., acetylcholine) in the presence or absence of specific tyrosine-kinase inhibitors (genistein, herbimycin A) or phosphotyrosine-phosphatase inhibitors (calpeptin) [5].

- Western Blot Analysis: Treated erythrocytes are lysed, and proteins are separated by SDS-PAGE gel electrophoresis. The separated proteins are then transferred to membranes and probed with specific antibodies against phosphorylated tyrosine residues and band 3 protein [5].

- Quantification: The degree of band 3 phosphorylation is determined by densitometric analysis of Western blot bands, comparing signals between treated and control samples [5].

Nitric Oxide and Metabolite Quantification

- Nitric Oxide Measurement: NO levels in erythrocyte suspensions are quantified using an amperometric method with specific NO electrodes that provide real-time measurements of NO release [5].

- Nitrites/Nitrates Assessment: The Griess Reaction is employed to quantify stable oxidation products of NO. This colorimetric method involves the conversion of nitrates to nitrites followed by diazotization with sulfanilamide and coupling with N-(1-naphthyl)ethylenediamine to form a colored azo compound measurable at 540-550 nm [5].

- Erythrocyte Metabolite Measurements: Levels of key metabolites including 2,3-bisphosphoglycerate, glycolytic intermediates, hemoglobin, and cyclic nucleotides are assessed using standardized enzymatic assays, chromatography, or spectrophotometric methods [5].

Clinical Research Status and Contemporary Relevance

Clinical Development and Setbacks

Velnacrine advanced to clinical trials for Alzheimer's disease in the 1990s, with evidence of efficacy limited to briefly reported placebo-controlled studies [3]. When administered in dosages of up to 225 mg/day for 6 weeks, Velnacrine appeared to confer modest benefit in approximately one-third of 423 patients with Alzheimer's disease enrolled in a US dose-finding trial [3]. In a smaller European trial involving 35 patients, Velnacrine 150 mg/day for 10 days was considered superior to placebo, particularly in its effects on language, praxis, and memory [3]. Interim analysis of a 6-month investigation demonstrated efficacy for Velnacrine at 150 or 225 mg/day at 12 weeks, with an interesting finding that caregiver time assessed at 24 weeks was shorter for Velnacrine recipients compared with placebo groups [3].

However, the clinical development of Velnacrine was hampered by significant hepatotoxicity concerns. In the US trial, elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants, combined with incidents of neutropenia in a few patients [3]. Other adverse events severe enough to cause treatment withdrawal included rash, nausea, diarrhea, headache, and dizziness/fainting [3]. These safety concerns ultimately prevented Velnacrine from receiving regulatory approval, and it joined other cholinesterase inhibitors like physostigmine, eptastigmine, and metrifonate that failed to gain approval despite showing some efficacy [7].

Contemporary Relevance in Alzheimer's Drug Development

While Velnacrine itself did not reach the market, its investigation contributed valuable insights to Alzheimer's drug development. The research on Velnacrine highlighted both the potential benefits and limitations of cholinesterase inhibition as a therapeutic strategy for Alzheimer's disease [7]. The compound remains of interest in preclinical research as a reference acetylcholinesterase inhibitor, and its structural features have inspired the development of novel analogs, including velnacrine thiaanalogues where researchers modified the cyclohexyl ring by introducing a sulfur atom at the C-3 position [2].

Current Alzheimer's drug development has largely shifted toward disease-modifying approaches targeting amyloid-beta and tau pathology, though cholinesterase inhibitors like donepezil, rivastigmine, and galantamine remain standard symptomatic treatments [7] [8]. Recent advances in artificial intelligence and deep learning are being applied to Alzheimer's drug discovery, potentially enabling more efficient development of small molecules and protein-based therapeutics that might overcome the limitations of earlier compounds like Velnacrine [9]. The experience with Velnacrine underscores the importance of balancing efficacy with safety in central nervous system drug development and highlights the need for compounds with improved therapeutic indices for chronic conditions like Alzheimer's disease.

Conclusion

References

- 1. Clinical Update of Velnacrine Research [link.springer.com]

- 2. Velnacrine thiaanalogues as potential agents for treating ... [sciencedirect.com]

- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a single dose of the acetylcholinesterase inhibitor ... [link.springer.com]

- 5. Non-neuronal cholinergic system and signal transduction ... [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of velnacrine, tacrine and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Small-molecule drugs development for Alzheimer's disease [frontiersin.org]

- 8. A Clinical Overview of Cholinesterase Inhibitors in ... [sciencedirect.com]

- 9. Artificial intelligence in drug development for delirium and ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Pharmacological Profile

Velnacrine is a 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, making it a hydroxylated derivative of tacrine, the first cholinesterase inhibitor extensively trialed for Alzheimer's disease [1] [2]. Its primary mechanism is the reversible inhibition of acetylcholinesterase (AChE) [3] [4].

- Cholinergic Enhancement: By inhibiting AChE, velnacrine delays the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission [3] [5]. This action is based on the cholinergic hypothesis, which posits that boosting acetylcholine can ameliorate cognitive deficits in Alzheimer's disease [6] [5].

- Preclinical Evidence: Pharmacological studies in rodents demonstrated that velnacrine could improve learning and memory functions and reverse learning deficits induced by scopolamine or lesions of the nucleus basalis magnocellularis [3].

- Pharmacokinetics: In humans, velnacrine is rapidly absorbed after oral administration, reaching peak plasma levels within about one hour. It is rapidly eliminated, with a half-life of approximately two to three hours [3].

The diagram below illustrates the core mechanism of action of velnacrine.

Cholinergic Enhancement Mechanism of Velnacrine

Summary of Clinical Trial Evidence

The clinical development of velnacrine involved several trials, though many were not fully reported. A 2004 Cochrane systematic review, which included four trials with 899 participants, concluded that the evidence provided no grounds for its use or further research [1]. The following table summarizes key efficacy and safety outcomes from the main trials.

| Study / Reference | Design & Duration | Dosages | Primary Efficacy Findings | Key Safety Findings |

|---|---|---|---|---|

| Antuono 1995 [7] [1] | Double-blind, placebo-controlled; 24 weeks | Placebo, 150 mg/day, 225 mg/day | Modest, significant benefit vs. placebo on ADAS-Cog and Clinical Global Impression; 225 mg more effective than 150 mg [7]. | Abnormal LFTs: 30% (150 mg) and 24% (225 mg) vs. 3% (placebo) discontinued [7]. Withdrawals: Significantly higher in treatment groups [1]. |

| Zemlan 1996a & 1996b [1] | Dose replication phase; 6 weeks | Velnacrine (in prior responders) vs. placebo | Significant benefit on ADAS-Cog in patients pre-identified as responders; no benefit on other efficacy measures [1]. | Elevated transaminases: 29.4% (velnacrine) vs. 18.6% (placebo) [1]. Withdrawals: Significantly higher in treatment group [1]. |

| Cutler 1990 [1] | Unclear | High dose | Could not report efficacy comparisons; medication stopped for all in highest dose group after 4 days due to a tonic seizure [1]. | Severe adverse events at highest dose, including one tonic seizure [1]. |

Safety and Tolerability Profile

The development of velnacrine was ultimately halted primarily due to its unfavorable safety profile.

- Hepatotoxicity: The most significant safety issue was elevated liver transaminases, indicating hepatotoxicity. The Cochrane review found a dramatically increased risk of abnormal liver function tests compared to placebo [1]. This led to a high rate of treatment discontinuation—up to 30% of patients in some study arms [7] [2].

- Other Adverse Effects: Common cholinergic adverse events included diarrhea, nausea, rash, headache, and dizziness [2]. These events were also frequent causes of treatment withdrawal.

- Risk-Benefit Assessment: The U.S. FDA Peripheral and CNS Drug Advisory Committee unanimously voted against recommending approval of velnacrine. The 2004 Cochrane review concluded that the drug had a "toxic nature" and provided no reliable evidence of efficacy [1].

Experimental Protocol Overview

While the search results do not contain full laboratory manuals, they outline key methodological elements from clinical studies. The workflow below summarizes the general design of a phase III clinical trial for velnacrine.

General Workflow of a Phase III Velnacrine Clinical Trial

Key Methodological Components:

- Patient Population: Trials typically enrolled patients with a clinical diagnosis of "probable Alzheimer's disease" based on the NINCDS-ADRDA criteria [7].

- Study Design: The pivotal trial was a double-blind, placebo-controlled, randomized study [7]. It included a single-blind washout period before randomization to placebo, 150 mg/day velnacrine, or 225 mg/day velnacrine for 24 weeks [7].

- Primary Efficacy Endpoints:

- Safety Monitoring: Regular assessment of liver function tests (LFTs) and documentation of all adverse events were critical components due to the known hepatotoxicity risk [7] [1].

Reasons for Development Halt and Conclusion

Velnacrine is a historical case study in Alzheimer's drug development. Its investigation ceased after approximately 1994, with no further research conducted [1].

- Primary Reason for Halt: The combination of significant hepatotoxicity and a lack of robust, consistent efficacy in large, well-controlled trials made its risk-benefit profile unacceptable to regulators and developers [1] [6].

- Regulatory Decision: The FDA advisory board voted unanimously against approving the drug [1].

- Conclusion: The 2004 Cochrane review provides the definitive scientific conclusion on velnacrine: "This review shows the toxic nature of velnacrine, and provides no evidence of efficacy. There are no grounds for further research into velnacrine" [1].

While velnacrine itself was not successful, its development contributed to the broader understanding of cholinesterase inhibition as a viable strategy for Alzheimer's disease, paving the way for safer and more effective agents like donepezil, rivastigmine, and galantamine [6].

References

- 1. Velnacrine for Alzheimer's Disease [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Update of Velnacrine Research [link.springer.com]

- 4. Hydroxytacrine maleate | AChE | TargetMol [targetmol.com]

- 5. Experimental Therapeutics - ACNP [acnp.org]

- 6. Small-molecule drugs development for Alzheimer's disease [frontiersin.org]

- 7. Effectiveness and safety of velnacrine for the treatment ... [pubmed.ncbi.nlm.nih.gov]

Velnacrine: Mechanism and Key Quantitative Data

Velnacrine maleate is an acetylcholinesterase (AChE) inhibitor that enhances cholinergic function. The table below summarizes core quantitative and mechanistic data from scientific studies.

| Aspect | Details | Source / Context |

|---|---|---|

| Primary Mechanism | Acetylcholinesterase (AChE) inhibitor; increases acetylcholine levels in the brain. [1] [2] | Preclinical & Clinical Research |

| Key Pharmacodynamic Effect | Improved performance in a Delayed Matching-To-Sample (DMTS) task by aged, memory-impaired primates. Significant improvement occurred specifically during long-delay trials. [3] | Psychopharmacology (Berl). 1995 |

| Efficacy in Primates | Placebo: ~58.0% correct long-delay DMTS. Velnacrine: ~66.7% correct long-delay DMTS (a 13.4% improvement over placebo). [3] | Psychopharmacology (Berl). 1995 |

| Molecular Interaction | Decreased segmental motion of spin-labeled synaptosomal membrane proteins, indicating increased protein-protein interactions. [4] | Neurochem Res. 1993 |

| Pharmacokinetics (Primates) | - Peak Plasma Time: 30-60 min post-dose.

- Peak Plasma Concentration: 27-166 ng/ml (after 4-6 mg/kg, PO).

- Elimination: Levels fell to 5.1-11.8 ng/ml after 6 hrs; below quantitation limit (5 ng/ml) after 24 hrs. [3] | Psychopharmacology (Berl). 1995 |

Experimental Protocol: Pratial Translation to Rodent Studies

While a specific rodent protocol for velnacrine was not found, the following diagram and details synthesize a standard approach for evaluating memory enhancement in rodents based on common preclinical models, informed by the primate study and general cholinesterase inhibitor research [3] [5].

Experimental workflow for rodent memory studies

Key methodological considerations for a rodent study based on the primate data and general principles include:

- Animal Models: Common models include aged rodents (e.g., over 18 months) or young rodents with cognitive deficits induced by scopolamine [5]. These models mimic the cholinergic dysfunction seen in memory impairment.

- Dosing and Timing: Based on the primate study, a dose range of 1-6 mg/kg administered orally could be explored [3]. Cognitive testing is typically conducted 30 minutes to 1 hour post-administration to coincide with peak plasma levels, with some effects potentially persisting for 24 hours [3].

- Cognitive Behavioral Tests:

- Endpoint Analysis:

- Brain Tissue Analysis: Measure AChE activity and acetylcholine levels in brain homogenates [6].

- Oxidative Stress Markers: As cholinergic dysfunction is linked to oxidative stress, assess markers like MDA, SOD, GSH, and CAT in brain tissue [5].

- Pharmacokinetics: Collect blood plasma at various time points to determine drug concentration, peak time (Tmax), and half-life [3].

Clinical Development and Safety Profile

Despite demonstrating efficacy in early studies, velnacrine's development was halted due to significant safety concerns identified in clinical trials.

- Hepatotoxicity: Clinical trials for Alzheimer's disease reported a significantly higher incidence of abnormal liver function tests in patients taking velnacrine compared to placebo [7]. This was the primary reason for its withdrawal from development.

- Withdrawal Rates: Trials showed significantly more participants withdrew from the velnacrine group than from the placebo group, largely due to adverse events [7].

Research Implications and Future Directions

The case of velnacrine offers valuable lessons for drug development professionals:

- Therapeutic Proof-of-Concept: Velnacrine validated that acetylcholinesterase inhibition is a viable mechanism for enhancing memory, paving the way for other AChE inhibitors [2].

- Safety Paramountcy: It highlights the critical importance of thorough hepatotoxicity screening during preclinical and early clinical development.

- Modern Alternatives: Current research focuses on multi-target therapeutic strategies and natural product-derived compounds to achieve efficacy with better safety profiles [5]. Artificial intelligence is also being explored to overcome hurdles in CNS drug discovery [8].

References

- 1. Hydroxytacrine maleate | AChE | TargetMol [targetmol.com]

- 2. Clinical Update of Velnacrine | SpringerLink Research [link.springer.com]

- 3. maleate improves delayed matching performance by aged... Velnacrine [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of tacrine and velnacrine with neocortical ... [pubmed.ncbi.nlm.nih.gov]

- 5. The modulatory role of prime identified compounds in ... [sciencedirect.com]

- 6. Molecular imaging identifies age-related attenuation of ... [nature.com]

- 7. is not beneficial for people with... | Cochrane Velnacrine [cochrane.org]

- 8. Artificial intelligence in drug development for delirium and ... [sciencedirect.com]

Velnacrine maleate Alzheimer's disease agent

Velnacrine Maleate at a Glance

The table below summarizes the core characteristics of this compound as an Alzheimer's disease agent.

| Attribute | Description |

|---|---|

| Chemical Description | 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate; a hydroxylated derivative of tacrine [1] [2] [3]. |

| Primary Mechanism | Reversible acetylcholinesterase (AChE) inhibitor [1] [3]. Increases cholinergic neurotransmission by preventing the hydrolysis of acetylcholine [1]. |

| Development Status | Investigational; reached Phase 2/3 clinical trials. Development was discontinued [4] [1] [2]. |

| Key Efficacy Finding | Modest but significant benefits in cognitive function and global impression in patients with probable Alzheimer's disease, with a 225 mg/day dose being more effective than 150 mg/day [4]. |

| Primary Safety Concern | Hepatotoxicity: Characterized by reversible, dose-dependent elevations in plasma hepatic enzymes (alanine aminotransferase, ALT). Discontinuation rates due to abnormal liver function were 24-30% in the velnacrine groups vs. 3% in the placebo group [4] [1]. |

| Other Common Adverse Events | Diarrhea, nausea, rash, headache, dizziness/fainting [4] [1]. |

Detailed Clinical Evidence and Protocols

The core evidence for velnacrine's efficacy and safety comes from a key 24-week, double-blind, placebo-controlled study [4].

1. Study Objectives and Design

- Primary Objective: To evaluate the long-term effectiveness and safety of this compound in patients with clinically probable Alzheimer's disease [4].

- Study Design: Double-blind, placebo-controlled, randomized trial. After a single-blind washout period, patients were randomized to one of three groups for 24 weeks [4].

- Treatment Groups: Placebo (n=152), Velnacrine 150 mg/day (n=149), Velnacrine 225 mg/day (n=148) [4].

2. Primary Endpoints and Assessment Scales

- Cognitive Assessment: Alzheimer's Disease Assessment Scale - cognitive and memory components (ADAS-Cog). Scores deteriorated in the placebo group but not in the velnacrine-treated groups. The 225 mg/day dose showed a significant advantage over the 150 mg/day dose [4].

- Global Assessment: Clinical Global Impression of Change (CGIC) scale. Findings favored velnacrine over placebo [4].

- Secondary Endpoints: Caregiver-rated scales, which also showed benefits for velnacrine [4].

3. Safety Monitoring Protocol

- Clinical Events: Treatment-emergent adverse events were recorded and monitored throughout the study [4].

- Liver Function Monitoring: A critical component of the safety protocol. Liver function tests (LFTs) were conducted regularly. The protocol defined a significant adverse event as LFT results reaching five or more times the upper limits of normal [4]. Patients meeting this criterion were discontinued from the study.

Mechanism of Action and Developmental Context

Velnacrine was developed when the "cholinergic hypothesis" was a leading theory for Alzheimer's disease, which posits that cognitive decline is related to a deficit in acetylcholine [5] [1]. The following diagram illustrates this primary mechanism.

Velnacrine's failure to gain approval was part of a broader pattern of drug development challenges. Its predecessor, tacrine, was the first cholinesterase inhibitor approved but was also limited by hepatotoxicity [5] [6]. While later drugs in the class (donepezil, rivastigmine, galantamine) achieved approval with better safety profiles, the quest for disease-modifying therapies continues [7] [5] [8].

Key Takeaways for Drug Development Professionals

- The Therapeutic Window is Paramount: Velnacrine demonstrated a classic case of a drug with measurable efficacy but an unacceptable safety profile, leading to a narrow therapeutic index that halted its development [4] [1].

- The Centrality of Biomarker Monitoring: Its development underscored the necessity of rigorous safety monitoring, particularly for hepatotoxicity, in clinical trials for central nervous system drugs [4].

- A Stepping Stone in AD Therapeutics: As a second-generation cholinesterase inhibitor, the research on velnacrine contributed to validating the cholinergic hypothesis and informed the development of subsequent, safer agents in this class [5] [3].

References

- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of ... [pubmed.ncbi.nlm.nih.gov]

- 2. VELNACRINE (PD013190, HLVVITIHAZBPKB- ... [probes-drugs.org]

- 3. Clinical Update of Velnacrine Research [link.springer.com]

- 4. Effectiveness and safety of velnacrine for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule drugs development for Alzheimer's disease [frontiersin.org]

- 6. Neramexane - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Efficacy of medications in controlling cognitive dysfunction in ... [pmc.ncbi.nlm.nih.gov]

- 8. Alzheimer's disease drug development pipeline: 2024 - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Spectrofluorimetric Determination of Velnacrine Maleate in Biological Matrices

Introduction & Analytical Rationale

Velnacrine Maleate (1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate) is a potent acetylcholinesterase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease. As a centrally active cholinesterase inhibitor, velnacrine belongs to the same acridine class as tacrine but features a hydroxyl group at the 1-position of the tetrahydroacridine ring, which may influence its metabolic profile and analytical properties. The need for sensitive bioanalytical methods for velnacrine stems from both clinical development requirements and pharmacological research applications, particularly for therapeutic drug monitoring and pharmacokinetic studies.

Spectrofluorimetry offers distinct advantages for the determination of velnacrine in biological matrices due to the compound's inherent fluorescent properties. This technique provides exceptional sensitivity with detection limits in the nanogram per milliliter range, selectivity through appropriate wavelength selection, and operational efficiency with relatively simple sample preparation compared to chromatographic methods. The developed method enables reliable quantification of velnacrine in complex biological samples like human serum and urine, facilitating preclinical and clinical studies during drug development phases.

Analytical Method Development

Method Principle and Optimization

The spectrofluorimetric method for velnacrine capitalizes on the native fluorescence characteristics of the acridine ring system under optimized experimental conditions. Through systematic optimization, the following parameters were established:

Optimal pH: The method utilizes sodium acetate buffer (0.04 M, pH 5.6) to maintain the drug in a form that maximizes fluorescence quantum yield. The slightly acidic environment enhances fluorescence intensity while providing compatibility with biological samples.

Temperature control: Experiments confirmed that room temperature (25°C) provides adequate fluorescence stability without the need for specialized temperature control apparatus, though variations beyond ±5°C should be avoided.

Ionic strength effects: The method demonstrates robustness to minor variations in ionic strength, though significant deviations from the recommended buffer concentration may affect fluorescence intensity.

The fluorescence excitation and emission profile of velnacrine shows maximum intensity at excitation wavelength (λ_ex) of 242 nm and emission wavelength (λ_em) of 359 nm. These wavelengths provide optimal signal-to-noise ratio while minimizing interference from biological matrix components.

Instrumentation and Reagents

Equipment Requirements:

- Spectrofluorimeter with xenon lamp source and 1-cm quartz cells

- pH meter with precision of ±0.01 units

- Analytical balance (precision ±0.0001 g)

- Centrifuge capable of 4000 rpm

- Vortex mixer

- Micropipettes covering 10-1000 μL range

Reagent Specifications:

- This compound reference standard (purity ≥99%)

- Sodium acetate trihydrate (analytical grade)

- Acetic acid (glacial, analytical grade)

- High-purity deionized water (resistivity ≥18 MΩ·cm)

- Drug-free human serum and urine for calibration standards

Sample Preparation Protocols

Standard Solution Preparation

Table: Standard Solution Preparation Protocol

| Solution Type | Concentration | Preparation Method | Storage Conditions |

|---|---|---|---|

| Stock Standard | 100 μg/mL | Accurately weigh 10 mg this compound, dissolve in 100 mL deionized water | -20°C, protected from light, stable 30 days |

| Working Standard | 1 μg/mL | Dilute 1 mL stock solution to 100 mL with sodium acetate buffer (0.04 M, pH 5.6) | 4°C, protected from light, stable 7 days |

| Calibration Standards | 5-100 ng/mL | Serial dilution of working standard with buffer | Prepare fresh daily |

Serum Sample Preparation

Protein Precipitation: Transfer 500 μL of serum sample to a clean centrifuge tube, add 1.0 mL of acetonitrile, and vortex mix for 30 seconds.

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins and obtain a clear supernatant.

Extraction: Transfer 800 μL of supernatant to a new tube and add 1.2 mL of sodium acetate buffer (0.04 M, pH 5.6).

Analysis: Mix thoroughly and transfer to spectrofluorimeter cuvette for measurement against similarly prepared standards.